Gleptoferron is a complex compound primarily composed of ferric hydroxide and dextran glucoheptonic acid, designed to provide a bioavailable form of iron. It is commonly utilized in veterinary medicine, particularly for the treatment of iron deficiency anemia in piglets and other livestock. The compound is administered as a sterile aqueous colloidal solution, ensuring stability and bioavailability of iron for physiological needs.
Gleptoferron is classified as an iron-carbohydrate complex. Its chemical identity is denoted by the CAS number 57680-55-4, and its molecular formula is with a molecular weight of approximately 477.17 g/mol . The compound is produced industrially and is recognized for its efficacy in enhancing plasma iron levels compared to traditional iron dextran formulations .
The synthesis of Gleptoferron involves a multi-step process where ferric hydroxide is combined with dextran glucoheptonic acid. This reaction occurs in an aqueous environment, where careful control of pH and temperature is critical to ensure the formation of a stable colloidal solution. The typical industrial production yields a solution containing about 200 mg of elemental iron per milliliter .
The synthesis can be summarized in the following steps:
Gleptoferron exhibits a complex molecular structure characterized by its coordination between iron ions and the dextran glucoheptonic acid. The structural representation includes several hydroxyl groups that facilitate solubility and stability in aqueous environments.
Key structural data:
This structure allows Gleptoferron to function effectively as an iron supplement by enhancing the bioavailability of iron for physiological processes.
Gleptoferron primarily participates in complexation reactions rather than typical organic reactions such as oxidation or reduction. The main chemical interactions involve the stabilization of ferric ions by dextran glucoheptonic acid, forming a stable colloidal solution that can be easily administered.
Key points regarding chemical reactions:
Gleptoferron possesses specific physical properties that contribute to its functionality as an injectable iron supplement:
Chemical properties include:
Gleptoferron has significant applications in veterinary medicine, particularly for:
Iron deficiency anemia (IDA) has long been a critical challenge in neonatal piglets due to low fetal iron reserves (~50 mg at birth), rapid growth rates demanding 7–16 mg iron daily, and insufficient iron in sow milk (1.3–5.4 µg/mL) [4] [7]. Before modern supplementation, piglets relied on environmental iron (e.g., soil), but intensive farming practices eliminated this source, leading to high IDA incidence. By day 6 of life, unsupplemented piglets exhibit hemoglobin (Hb) levels as low as 7 g/dL, classifying them as anemic (Hb <9 g/dL) or subanemic (Hb 9–11 g/dL) [4].
Initial solutions included oral iron supplements and injectable iron dextran (first synthesized in 1952). However, oral delivery faced limitations: immature duodenal iron transporters (DMT1, ferroportin) and high hepcidin expression in neonates drastically reduced absorption [3] [4]. Iron dextran became the standard parenteral therapy, but prompted research into improved complexes due to variable bioavailability and tissue staining concerns [5] [9]. Gleptoferron emerged in the 1980s as a next-generation colloidal solution of β-ferric oxyhydroxide complexed with dextran glucoheptonic acid, designed to enhance iron release kinetics and bioavailability [5] [7]. A 1983 pivotal study confirmed its non-inferiority to iron dextran in preventing IDA, establishing it as a viable alternative [5].
Table 1: Evolution of Iron Supplementation in Swine
Era | Primary Method | Limitations | Key Advancements |
---|---|---|---|
Pre-1950s | Environmental iron (soil) | Unreliable; eliminated in intensive farming | — |
1950s–1980s | Iron dextran injections | Incomplete absorption; tissue staining | First synthetic iron-carbohydrate complex |
1980s–present | Gleptoferron injections | Higher cost | Enhanced bioavailability; combinatory products (e.g., with toltrazuril) |
Gleptoferron (CAS 57680-55-4) is a sterile aqueous colloidal solution composed of β-ferric oxyhydroxide bound to dextran glucoheptonic acid [7]. This structure classifies it as a high-molecular-weight iron-carbohydrate complex, distinct from iron dextran (which uses a polyglucose ligand). Its mechanism involves intramuscular uptake by reticuloendothelial system macrophages, where iron dissociates from the carbohydrate carrier. Liberated iron then binds to transferrin for transport to bone marrow (for hemoglobin synthesis) or storage as ferritin [2] [9].
Pharmacokinetic studies highlight gleptoferron’s rapid mobilization:
Table 2: Key Molecular Characteristics of Gleptoferron vs. Iron Dextran
Parameter | Gleptoferron | Iron Dextran |
---|---|---|
Iron core | β-ferric oxyhydroxide | Ferric hydroxide |
Carbohydrate ligand | Dextran glucoheptonic acid | Polyglucose |
Molecular weight | Higher (~1000 kDa) | Variable (100–500 kDa) |
Primary release mechanism | Macrophage processing in RES | Slow interstitial diffusion |
Gleptoferron addresses two critical needs in intensive pig farming: anemia prevention and integrated disease management. Its efficacy in maintaining iron homeostasis is well-documented:
A paradigm shift emerged with combinatory products like Forceris® (gleptoferron + toltrazuril), which simultaneously prevents IDA and coccidiosis caused by Cystoisospora suis. Field studies demonstrate:
Economically, gleptoferron mitigates losses from subanemia—a condition affecting >46% of piglets in European farms—which impairs immune response, increases susceptibility to infections, and reduces weight gain [4]. The integration with toltrazuril streamlines labor, reducing handling stress and operational costs.
Table 3: Efficacy of Gleptoferron-Toltrazuril Combination in Coccidiosis Control
Parameter | Forceris® Group | Iron-Only Control |
---|---|---|
Litters without oocyst excretion (pre-weaning) | 95.5% | 20% |
OPG reduction post-weaning | 73% negative pens | 18.5% negative pens |
Average daily weight gain (day 1–21) | Significantly higher (p=0.038) | Baseline |
Diarrhea incidence | Lower | Higher |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7